molecular formula C17H21N3OS B4429916 1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine

1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine

Cat. No. B4429916
M. Wt: 315.4 g/mol
InChI Key: NKZFKCZUBQMEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a piperazine derivative that exhibits potential therapeutic activity against various diseases.

Mechanism of Action

The exact mechanism of action of 1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it has been proposed to act by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of various enzymes such as COX-2 and iNOS, which are involved in inflammation. Moreover, it reduces oxidative stress by increasing the levels of antioxidants such as glutathione.

Advantages and Limitations for Lab Experiments

1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine exhibits several advantages for lab experiments. It is a potent and selective inhibitor of various signaling pathways, making it an excellent tool for studying the mechanisms of various diseases. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, its limitations include its low solubility in aqueous media, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine. One potential direction is to investigate its potential therapeutic activity against other diseases such as diabetes and cardiovascular diseases. Another direction is to develop more potent and selective derivatives of this compound. Moreover, further studies are needed to understand its exact mechanism of action and to identify its molecular targets.

Scientific Research Applications

1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine exhibits potential therapeutic activity against various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(5-propylthiophen-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-2-5-15-12-14(13-22-15)17(21)20-10-8-19(9-11-20)16-6-3-4-7-18-16/h3-4,6-7,12-13H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZFKCZUBQMEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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